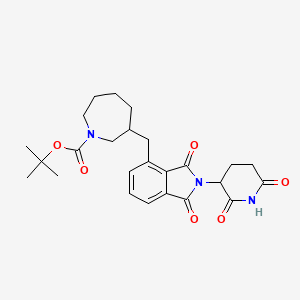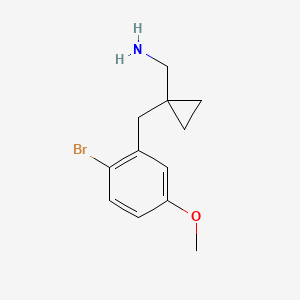
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H16BrNO It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 2-bromo-5-methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with cyclopropylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromo-5-methoxybenzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
- Substitution reactions yield products where the bromine atom is replaced by the nucleophile.
- Oxidation reactions yield aldehydes or acids.
- Reduction reactions yield secondary or tertiary amines.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Potential applications in the development of bioactive compounds.
- Used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals.
- May serve as a lead compound for the design of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of agrochemicals and dyes.
作用機序
The exact mechanism of action of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine is not well-documented. it is likely to interact with biological molecules through its amine group, which can form hydrogen bonds and ionic interactions with proteins and nucleic acids. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine.
Cyclopropylmethanamine: The parent compound without the 2-bromo-5-methoxybenzyl substitution.
2-Bromo-5-methoxybenzylamine: Similar structure but lacks the cyclopropyl group.
Uniqueness:
- The combination of the cyclopropyl group and the 2-bromo-5-methoxybenzyl group imparts unique chemical and biological properties to this compound.
- The presence of both an amine and a bromine atom allows for diverse chemical reactivity and potential biological activity.
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
[1-[(2-bromo-5-methoxyphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C12H16BrNO/c1-15-10-2-3-11(13)9(6-10)7-12(8-14)4-5-12/h2-3,6H,4-5,7-8,14H2,1H3 |
InChIキー |
QHTAONWVRIWWTD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)CC2(CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)
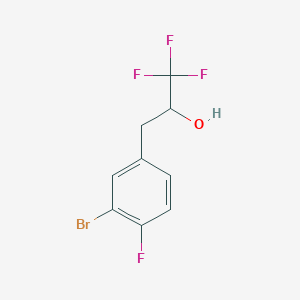
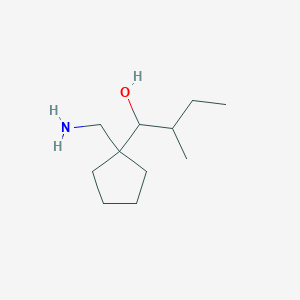
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)
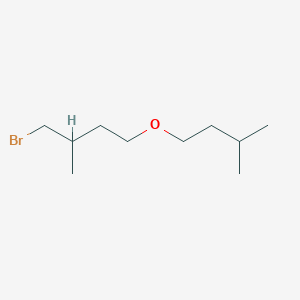

![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
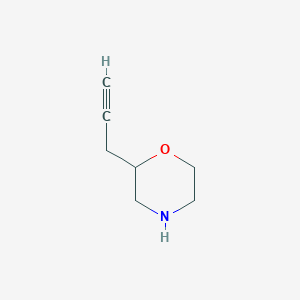

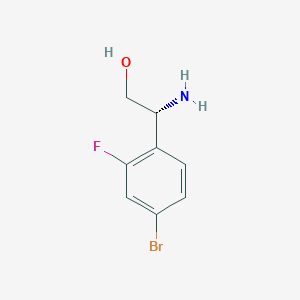
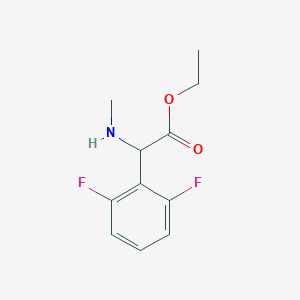

![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
